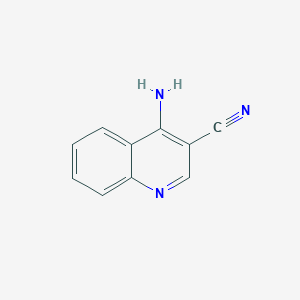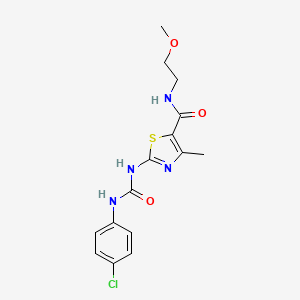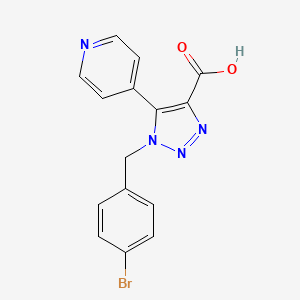
1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the bromobenzyl group, pyridine ring, and triazole moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be derived from 4-bromobenzyl azide, and the alkyne component can be a pyridine-substituted alkyne.
- Reaction conditions often include the use of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water.
-
Carboxylation:
- The carboxylation step involves the introduction of the carboxylic acid group. This can be achieved by treating the triazole intermediate with carbon dioxide under basic conditions, often using a base like potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the cycloaddition step and more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides. Reduction reactions can also be performed to modify the triazole ring or the pyridine moiety.
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
- Typical conditions include polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
-
Oxidation:
- Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Major Products:
- Substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce N-oxides or other oxidized forms of the compound.
科学研究应用
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
-
Medicinal Chemistry:
- The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- It may also have antimicrobial properties, making it a candidate for developing new antibiotics.
-
Biological Studies:
- Researchers use this compound to study the interactions between triazole derivatives and biological targets, such as proteins or nucleic acids.
-
Material Science:
- The compound’s unique structure makes it useful in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. The bromobenzyl and pyridine groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
相似化合物的比较
- 1-(4-Chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Methylbenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens or substituents.
- The bromine atom can also influence the compound’s electronic properties, potentially enhancing its biological activity compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWNPZTBESMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
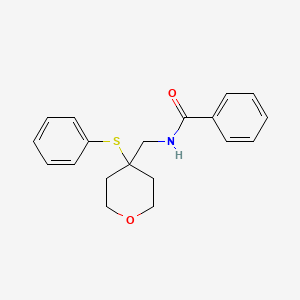
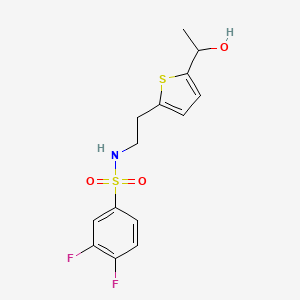
![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
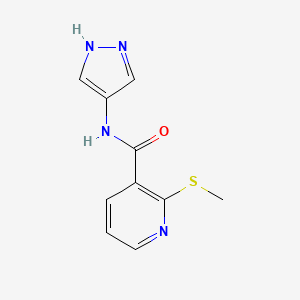
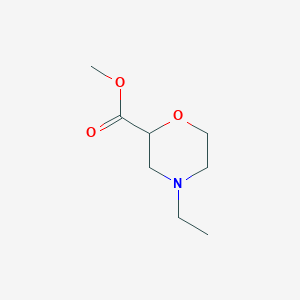
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2762930.png)
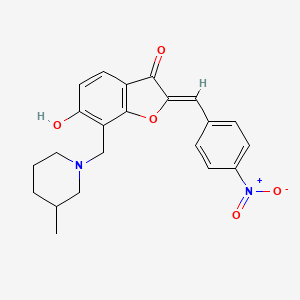
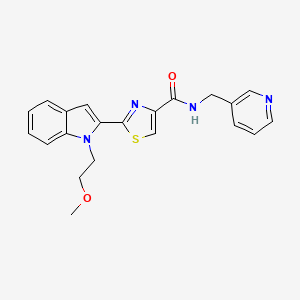
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)
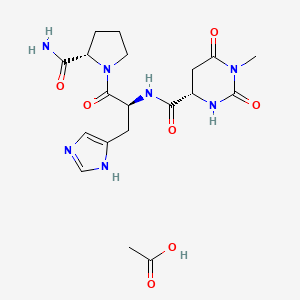

![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)
